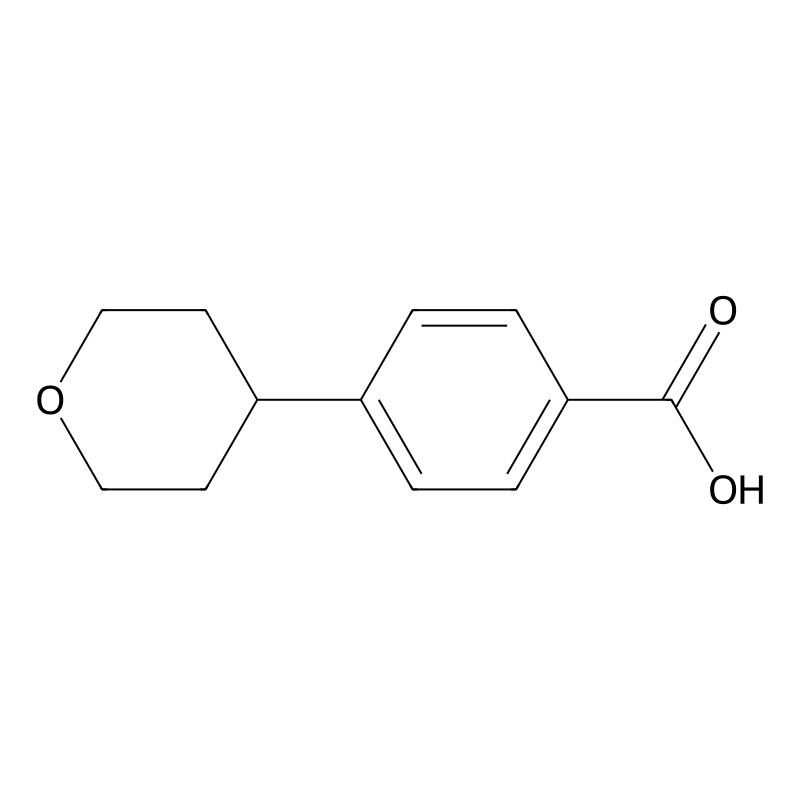

4-(Oxan-4-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzoic acid core that is substituted with an oxan-4-yloxy group and a trifluoromethyl group. The presence of these substituents enhances its chemical reactivity and potential applications in various fields, including chemistry and biology. The molecular formula for this compound is CHFO with a molecular weight of approximately 270.21 g/mol.

- Oxidation: This compound can be oxidized to yield oxidized derivatives, such as carboxylic acids or ketones, using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions employed.

Research into the biological activity of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid indicates its potential as an enzyme inhibitor and in protein-ligand interactions. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biological processes. Additionally, it may influence signal transduction pathways, making it a candidate for further pharmacological studies.

The synthesis of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid typically involves several key steps:

- Formation of the Oxan-4-yloxy Group: This is achieved through the reaction of a suitable precursor with oxan-4-ol under controlled conditions.

- Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

- Coupling with Benzoic Acid: The final step involves coupling the intermediate product with benzoic acid or its derivatives under appropriate conditions to yield the target compound.

In industrial settings, optimized synthetic routes may be utilized, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid has a variety of applications:

- Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.

- Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

- Industry: It finds application in the production of specialty chemicals and materials with unique properties.

Interaction studies involving 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and optimizing the compound for therapeutic use. Preliminary data suggest that modifications to the oxan ring could enhance binding interactions and selectivity towards specific targets.

Similar Compounds

Several compounds share structural similarities with 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzoic acid, providing insight into its uniqueness. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-{[(Oxan-2-yl)oxy]methyl}benzoic acid | CHO | Contains an oxan-2-yloxy group instead of oxan-4-yloxy |

| 3-{[(Oxan-4-yloxy)methyl]}benzoic acid | CHO | Different substitution pattern on the benzoic ring |

| 2-{[(Oxan-4-yloxy)methyl]}benzoic acid | CHO | Similar oxan substitution but on different carbon |

These comparisons highlight that while these compounds share functional groups, variations in substitution patterns lead to distinct chemical properties and potential applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant